ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group at the 4-position and a sulfamoyl group attached to a 3-(methylsulfanyl)phenyl group at the 5-position
Preparation Methods
The synthesis of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with arylhydrazines under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl pyrazole-4-carboxylate: Lacks the sulfamoyl and methylsulfanyl groups, making it less versatile in terms of chemical reactivity.
3-(Methylsulfanyl)phenyl pyrazole derivatives: These compounds may have similar biological activities but differ in their physical and chemical properties due to the absence of the ester group.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVDBRWBOPKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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